molecular formula C19H18F2N6O B6483712 N-(2-fluorophenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine CAS No. 1291846-83-7

N-(2-fluorophenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine

Cat. No.: B6483712
CAS No.: 1291846-83-7
M. Wt: 384.4 g/mol
InChI Key: XAVULBUZRAEPGU-UHFFFAOYSA-N
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Description

This compound features a 1H-1,2,3-triazole core substituted at the 5-position with a 2-fluorophenylamine group. The triazole is linked via a carbonyl bridge to a piperazine ring, which is further substituted with a 4-fluorophenyl group. This scaffold combines fluorinated aromatic systems with a heterocyclic framework, a design strategy common in antimicrobial and antifungal agents due to enhanced metabolic stability and target binding .

Properties

IUPAC Name

[5-(2-fluoroanilino)-2H-triazol-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N6O/c20-13-5-7-14(8-6-13)26-9-11-27(12-10-26)19(28)17-18(24-25-23-17)22-16-4-2-1-3-15(16)21/h1-8H,9-12H2,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVULBUZRAEPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=NNN=C3NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Triazole-Piperazine Scaffolds

a. N-(4-ethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine

  • Key Differences :
    • The triazol-5-amine is substituted with a 4-ethylphenyl group instead of 2-fluorophenyl.
    • The piperazine is substituted with 3-methylphenyl instead of 4-fluorophenyl.
  • Methyl/ethyl substituents may increase steric bulk, affecting binding pocket interactions .

b. PC945 (4-[4-(4-{[(3R,5R)-5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy}-3-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)benzamide)

  • Key Differences :
    • Contains a benzamide group and a difluorophenyl-oxolane moiety instead of a triazol-5-amine.
    • Designed for inhaled antifungal use with potent CYP51A1 inhibition .
  • Implications :
    • The triazole in PC945 is part of a 1,2,4-triazole system, distinct from the 1,2,3-triazole in the target compound.
    • Fluorine placement (2,4-difluorophenyl vs. 2-fluorophenyl) may influence antifungal spectrum and resistance profiles.

c. 5-amino-1-(4-fluorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

  • Key Differences :
    • Features a triazole-4-carboxamide group instead of a triazol-5-amine.
    • Substituted with a 4-fluorobenzyl group and a 4-fluoro-2-methylphenylamine.
Functional Analogs with Antifungal/Antibacterial Activity

a. PC945 (Antifungal)

  • Activity: Inhibits lanosterol 14α-demethylase (CYP51A1), effective against itraconazole-resistant Aspergillus fumigatus .
  • Structural Relevance : Fluorinated aryl groups and piperazine-carbonyl linkages are critical for target engagement, suggesting similar mechanisms for the target compound.

b. N-substituted Oxazolidinone-Triazole Derivatives (Antibacterial)

  • Example : N-((R)-1-(4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-2-nitrobenzamide (9a) .
  • Activity: Antibacterial via oxazolidinone-mediated protein synthesis inhibition.
  • Implications : The triazole-piperazine moiety may enhance pharmacokinetic properties, such as tissue penetration.

Data Tables

Table 1: Structural Comparison of Triazole-Piperazine Derivatives
Compound Name Triazole Substituent Piperazine Substituent Key Functional Groups Molecular Weight (g/mol)
Target Compound 2-fluorophenylamine (C5) 4-fluorophenyl (N4) 1,2,3-triazole, carbonyl ~414.38*
N-(4-ethylphenyl)-4-[4-(3-methylphenyl)... 4-ethylphenylamine (C5) 3-methylphenyl (N4) 1,2,3-triazole, carbonyl ~404.47*
PC945 1,2,4-triazole (C1) 3-methyl-4-(oxolane-methoxy) Benzamide, difluorophenyl ~705.70
Compound 9a (Oxazolidinone) Oxazolidinone-linked triazole 2-fluorophenyl (N4) Nitrobenzamide, carbonyl ~636.56*

*Calculated based on molecular formula.

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